molecular formula C12H12N4 B2538764 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine CAS No. 2059967-44-9

4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine

Cat. No.: B2538764
CAS No.: 2059967-44-9
M. Wt: 212.256
InChI Key: MCNYRFCJVZKHPV-UHFFFAOYSA-N
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Description

4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine is a heterocyclic compound that features a pyridine ring fused with a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine with hydrazine derivatives, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce tetrahydropyridazine compounds.

Mechanism of Action

The mechanism of action of 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The compound may also interfere with cellular pathways, such as apoptosis or signal transduction, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simpler structure with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: Contains an oxygen atom at the third position of the pyridazine ring.

    Pyridine: A basic heterocyclic compound with a single nitrogen atom in a six-membered ring.

Uniqueness

4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine is unique due to its fused ring system, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-pyridin-4-yl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-4-13-5-2-9(1)12-7-10-8-14-6-3-11(10)15-16-12/h1-2,4-5,7,14H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNYRFCJVZKHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN=C21)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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